molecular formula C7H5ClFN3 B3196329 3-Chloro-4-fluoro-1H-indazol-5-amine CAS No. 1000340-45-3

3-Chloro-4-fluoro-1H-indazol-5-amine

Cat. No. B3196329
CAS RN: 1000340-45-3
M. Wt: 185.58 g/mol
InChI Key: RTQQQRYQVGMXJF-UHFFFAOYSA-N
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Description

“3-Chloro-4-fluoro-1H-indazol-5-amine” is a compound that belongs to the class of indazoles, which are nitrogen-containing heterocyclic compounds . It has a molecular weight of 185.59 . The compound is a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of indazole derivatives like “3-Chloro-4-fluoro-1H-indazol-5-amine” often involves transition metal-catalyzed reactions and reductive cyclization reactions . One example of a synthesis method involves the use of stannous chloride dihydrate in ethanol .


Molecular Structure Analysis

The molecular structure of “3-Chloro-4-fluoro-1H-indazol-5-amine” consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code for this compound is 1S/C7H5ClFN3/c8-6-3(9)1-2-4-5(6)7(10)12-11-4/h1-2H, (H3,10,11,12) .


Chemical Reactions Analysis

Indazole derivatives like “3-Chloro-4-fluoro-1H-indazol-5-amine” are known for their broad range of chemical and biological properties . They are often used as synthons in the development of new drugs .


Physical And Chemical Properties Analysis

“3-Chloro-4-fluoro-1H-indazol-5-amine” is a solid compound that is pale-yellow to yellow-brown in color . It has a molecular weight of 185.59 . The compound should be stored at a temperature between 2-8°C .

Safety and Hazards

The compound is classified as corrosive and has the signal word “Danger” associated with it . The hazard statements associated with it are H302 and H318 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

While the exact future directions for “3-Chloro-4-fluoro-1H-indazol-5-amine” are not specified in the available literature, indazole derivatives are known for their broad range of chemical and biological properties and are often used as synthons in the development of new drugs . Therefore, it is likely that research into the properties and potential applications of “3-Chloro-4-fluoro-1H-indazol-5-amine” will continue.

properties

IUPAC Name

3-chloro-4-fluoro-2H-indazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFN3/c8-7-5-4(11-12-7)2-1-3(10)6(5)9/h1-2H,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQQQRYQVGMXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1N)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-fluoro-1H-indazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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